(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide
Description
This compound is an acrylamide derivative featuring a benzo[b]thiophen-3-yl group linked to a propan-2-ylamine moiety and a thiophen-3-yl substituent at the α,β-unsaturated carbonyl position. Its (E)-stereochemistry is critical for molecular rigidity and interaction with biological targets.
Properties
IUPAC Name |
(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS2/c1-13(19-18(20)7-6-14-8-9-21-11-14)10-15-12-22-17-5-3-2-4-16(15)17/h2-9,11-13H,10H2,1H3,(H,19,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATNPUGDKRBCQM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C=CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)/C=C/C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzo[b]thiophene and thiophene derivatives.
Formation of the Acrylamide Moiety: The acrylamide group can be introduced via acryloyl chloride reacting with an amine derivative of benzo[b]thiophene.
Coupling Reaction: The final step involves coupling the benzo[b]thiophene derivative with the thiophene derivative under conditions that promote the formation of the (E)-isomer. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Heck reaction.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Catalyst Optimization: Using more efficient and recyclable catalysts.
Process Intensification: Employing continuous flow reactors to enhance reaction rates and yields.
Purification: Advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical modifications that can lead to new derivatives with tailored properties.
Research has indicated that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies show that compounds with similar structures have significant antimicrobial effects against pathogens like Staphylococcus aureus. Minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Anticancer | Potential to inhibit cancer cell growth |
Medicine
The compound is under investigation for its potential therapeutic applications, particularly in drug development targeting various diseases. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired biological effects.
Material Science
In materials science, this compound is explored for its use in developing advanced materials such as organic semiconductors and photovoltaic cells. The unique electronic properties imparted by the thiophene rings make it suitable for applications in electronics and energy conversion devices.
Case Study 1: Antimicrobial Activity
A study conducted by Madhavi et al. evaluated the antimicrobial efficacy of thiophene derivatives, including those related to this compound. Results demonstrated significant inhibition of biofilm formation by these compounds compared to traditional antibiotics like Ciprofloxacin .
Case Study 2: Anticancer Research
Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of thiophene-based compounds similar to this compound. The study found that these compounds induced apoptosis in cancer cells through mitochondrial pathways, suggesting their viability as therapeutic agents .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzo[b]thiophene and thiophene rings can intercalate with DNA, disrupting replication and transcription processes. Additionally, the acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
Table 1: Comparative Analysis of Selected Acrylamide Derivatives
Key Structural and Functional Insights
Backbone Flexibility vs. Rigidity: The propan-2-yl group in the target compound introduces conformational flexibility compared to the dimethylaminoethyl chain in FH321 or the rigid indazole group in compound 6t . Flexible backbones may enhance entropy-driven binding but reduce target specificity. The (E)-configuration across the acrylamide double bond is conserved in all analogs, ensuring planar geometry for optimal π-system interactions .
Substituent Effects on Bioactivity: Thiophene vs. Trimethoxyphenyl: Thiophen-3-yl (target compound) offers moderate electron-withdrawing effects and sulfur-mediated hydrophobic interactions, whereas trimethoxyphenyl (6t) provides enhanced lipophilicity and steric bulk for receptor antagonism . Hydroxyl and Methoxy Groups: Phenolic hydroxyls (e.g., in ’s Stixis-derived amides) improve antioxidant capacity, while methoxy groups (e.g., ) optimize pharmacokinetic profiles .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels FH321’s route (), utilizing carbodiimide-mediated coupling between 3-(thiophen-3-yl)acrylic acid and 1-(benzo[b]thiophen-3-yl)propan-2-amine. Yields for such reactions typically range from 55% () to >90% under optimized conditions .
Table 2: Physicochemical and Spectroscopic Data
Biological Activity
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula: CHNOS
- Molecular Weight: 327.5 g/mol
- CAS Number: 2035000-88-3
Synthesis
The synthesis of this compound typically involves classical organic reactions, including:
- Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Acrylamide Formation: The introduction of the acrylamide moiety is generally done via condensation reactions with suitable amines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of thiophene compounds have shown significant activity against various pathogens, including:
- Minimum Inhibitory Concentration (MIC): Values as low as 0.22 to 0.25 μg/mL were reported for some derivatives, indicating potent antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has indicated that thiophene derivatives exhibit anticancer properties through mechanisms such as:
- Induction of Apoptosis: Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest: Compounds related to this class can interfere with cell cycle progression, leading to reduced proliferation of cancer cells.
A study demonstrated that specific analogs could inhibit cancer cell growth with IC values ranging from 10 to 30 μM .
Anti-inflammatory Properties
Compounds similar to this compound have been evaluated for their anti-inflammatory effects. They were found to modulate inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
In a controlled study, several thiophene derivatives were tested for their antimicrobial efficacy against a panel of pathogens. The results indicated that certain compounds exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
Case Study 2: Anticancer Screening
A series of compounds derived from this compound were screened for anticancer activity using various cancer cell lines. The most promising candidates showed significant inhibition of cell growth and induced apoptosis in a dose-dependent manner .
Q & A
Q. What synthetic routes are commonly employed for (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide?
The compound is synthesized via the Claisen-Schmidt condensation reaction. A typical protocol involves reacting a ketone precursor (e.g., 1-(benzo[b]thiophen-3-yl)propan-2-one) with thiophene-3-carbaldehyde in methanol under basic conditions (e.g., KOH). The reaction proceeds at room temperature for 24–48 hours, followed by solvent removal, extraction with dichloromethane, and purification via silica gel chromatography . Yield optimization often requires adjusting solvent polarity (e.g., ethanol or THF) and catalyst concentration.
Q. How is structural confirmation achieved post-synthesis?
Structural validation employs:
- NMR Spectroscopy : H and C NMR identify key protons (e.g., acrylamide NH at δ 9.5–10.5 ppm) and confirm stereochemistry (E-configuration via coupling constants Hz) .
- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- X-ray Crystallography : Single-crystal diffraction (using SHELX or OLEX2) resolves bond lengths and angles, particularly for the acrylamide moiety and heterocyclic substituents .
Q. What analytical techniques assess purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% required for pharmacological studies) .
- TGA/DSC : Thermogravimetric analysis evaluates thermal stability, while differential scanning calorimetry identifies melting points and polymorphic transitions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization to avoid decomposition .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for deprotection) or phase-transfer agents (e.g., tetrabutylammonium bromide) improve efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30–60 minutes while maintaining >80% yield .
Q. What strategies resolve discrepancies in crystallographic refinement?
- Data Collection : High-resolution (<1.0 Å) datasets minimize errors. Use Cu-Kα radiation for small molecules to enhance anomalous scattering .
- Refinement in SHELXL : Apply restraints for disordered regions (e.g., thiophene rings) and validate using R-factor convergence (target: ) .
- Validation Tools : PLATON checks for missed symmetry, while OLEX2’s graphical interface aids in visualizing hydrogen-bonding networks .
Q. How to design assays for evaluating biological activity?
- In Vitro Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM. IC values are calculated via nonlinear regression .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive binding studies. Use Z’-factor >0.5 for high-throughput screening .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like tubulin or topoisomerase II, validated by mutagenesis .
Q. How to address solubility limitations in pharmacological studies?
- Co-Solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility without cytotoxicity .
- Prodrug Derivatization : Esterification of the acrylamide NH group improves bioavailability, with enzymatic cleavage in vivo .
Data Contradiction Analysis
Q. Conflicting bioactivity results between structural analogs: How to interpret?
- SAR Studies : Compare substituent effects (e.g., methoxy vs. fluoro groups on phenyl rings) using 3D-QSAR models (e.g., CoMFA) to identify pharmacophores .
- Metabolic Stability : LC-MS/MS quantifies metabolite formation (e.g., CYP450-mediated oxidation) that may reduce efficacy .
Q. Discrepancies in NMR data between synthetic batches: Causes and solutions?
- Impurity Profiling : LC-MS identifies byproducts (e.g., Z-isomers or hydrolyzed acrylamide).
- Deuterated Solvent Effects : Ensure consistent use of DMSO-d6 or CDCl3, as solvent polarity shifts NH proton signals .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
